molecular formula C3H8S3 B1207228 2,3,5-Trithiahexane CAS No. 42474-44-2

2,3,5-Trithiahexane

Cat. No. B1207228
CAS RN: 42474-44-2
M. Wt: 140.3 g/mol
InChI Key: MYIOBINSHMEDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trithiahexane, also known as (Methyldisulfanyl) (methylsulfanyl)methane, is a chemical compound with the molecular formula C3H8S3 . It has a powerful, penetrating aroma, reminiscent of onion . The exact mass of the compound is unknown.


Molecular Structure Analysis

The molecular structure of 2,3,5-Trithiahexane consists of three carbon atoms, eight hydrogen atoms, and three sulfur atoms . The average mass is 140.291 Da and the monoisotopic mass is 139.978806 Da .


Physical And Chemical Properties Analysis

2,3,5-Trithiahexane is a clear, almost colorless liquid . It has a specific gravity of 1.15700 to 1.16300 at 25.00 °C . The refractive index is 1.43600 to 1.44400 at 20.00 °C . The boiling point is 56.00 to 58.00 °C at 8.00 mm Hg and 182.00 to 183.00 °C at 760.00 mm Hg . The flash point is 145.00 °F or 62.78 °C . It is insoluble in water and heptane, but soluble in alcohol, dipropylene glycol, triacetin, and ethanol .

Scientific Research Applications

Chemical Transformations and Novel Product Formation

2,3,5-Trithiahexane undergoes a notable transformation when reacting with the mercaptide anion from 1-propanethiol, leading to the formation of a variety of trithiocarbonates. This reaction is detailed in research by Duffy, Kabir, and Langler (2005), where they identified key reaction products and proposed a complete mechanism for the formation of these novel products. This indicates the potential of 2,3,5-Trithiahexane in synthetic chemistry, particularly in the generation of new trithiocarbonate compounds (Duffy, S., Kabir, S. H., & Langler, R., 2005).

Isolation from Natural Sources

Kouokam, Zapp, and Becker (2002) isolated 2,3,5-Trithiahexane from the bark extracts of Scorodophloeus zenkeri Harms, a tropical garlic tree. Their study highlighted the compound's presence in natural sources and demonstrated the use of spectral methods for structural determination. This research provides insight into the natural occurrence of 2,3,5-Trithiahexane and its potential applications in phytochemistry (Kouokam, J. C., Zapp, J., & Becker, H., 2002).

Conformational Studies and Vibration Spectra

Ogawa et al. (1977) explored the Raman and infrared spectra of various molecules, including 2,5-dithiahexane, to study rotational isomerism and molecular conformations. Although not directly studying 2,3,5-Trithiahexane, this research provides valuable context for understanding the physical properties and behavior of related sulfur-containing chain molecules (Ogawa, Y., Ohta, M., Sakakibara, M., Matsuura, H., Harada, I., & Shimanouchi, T., 1977).

Ionic Dissociation and Reaction with Nucleophiles

Arai and Oki (1976) conducted a study on 2-chloro-1,3,5-trithiane, a related compound to 2,3,5-Trithiahexane. Their research investigated the ionic dissociation of these chlorides and their reactions with nucleophiles, providing insights into the reactivity of sulfur-containing compounds and their potential applications in nucleophilic substitution reactions (Arai, K. & Oki, M., 1976).

Formation in Cooked Vegetables

Spadone, Matthey-Doret, and Blank (2006) found that 2,3,5-Trithiahexane can form during the cooking of broccoli, especially when the broccoli is cut and then cooked in water. This study suggests the importance of 2,3,5-Trithiahexane in food science, particularly in understanding the formation of specific odorants in cooked vegetables (Spadone, J., Matthey-Doret, W., & Blank, I., 2006).

properties

IUPAC Name

(methyldisulfanyl)-methylsulfanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S3/c1-4-3-6-5-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIOBINSHMEDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195261
Record name 2,3,5-Trithiahexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear almost colourless liquid; powerful, penetrating aroma, reminiscent of onion
Record name 2,3,5-Trithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

56.00 to 58.00 °C. @ 8.00 mm Hg
Record name Methyl (methylthio)methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane; soluble in triacetin, soluble (in ethanol)
Record name 2,3,5-Trithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.157-1.163
Record name 2,3,5-Trithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3,5-Trithiahexane

CAS RN

42474-44-2
Record name 2,3,5-Trithiahexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42474-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trithiahexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trithiahexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRITHIAHEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-TRITHIAHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSU2L4337E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (methylthio)methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trithiahexane
Reactant of Route 2
Reactant of Route 2
2,3,5-Trithiahexane
Reactant of Route 3
2,3,5-Trithiahexane
Reactant of Route 4
Reactant of Route 4
2,3,5-Trithiahexane
Reactant of Route 5
Reactant of Route 5
2,3,5-Trithiahexane
Reactant of Route 6
2,3,5-Trithiahexane

Citations

For This Compound
176
Citations
E Frérot, A Velluz, A Bagnoud… - Flavour and fragrance …, 2008 - Wiley Online Library
The volatile compounds from cooked petai beans (Parkia speciosa) were isolated by hydrodistillation under reduced pressure followed by solvent extraction. The organic extract was …
Number of citations: 28 onlinelibrary.wiley.com
S Rapior, S Breheret, T Talou… - Journal of Agricultural …, 1997 - ACS Publications
Comparative analyses of volatile flavor constituents of fresh wild Marasmius alliaceus (garlic Marasmius) were carried out by organic solvent extraction and dynamic headspace …
Number of citations: 72 pubs.acs.org
JC Spadone, W Matthey-Doret, I Blank - Developments in Food Science, 2006 - Elsevier
Vapour cooking of fresh broccoli did not generate 2,3,5-trithiahexane (TTH) but cutting broccoli into pieces followed by cooking in water allowed the detection of this odorant. The …
Number of citations: 17 www.sciencedirect.com
S Duffy, SH Kabir, RF Langler - Journal of Sulfur Chemistry, 2005 - Taylor & Francis
2,3,5-Trithiahexane reacts with the mercaptide anion derived from 1-propanethiol to furnish, inter alia, a family of trithiocarbonates. Key reaction products are identified and their yields …
Number of citations: 2 www.tandfonline.com
JC Kouokam, J Zapp, H Becker - Phytochemistry, 2002 - Elsevier
Two sulphoxides (2,3,5-trithiahexane 5-oxide and 2,4,5,7-tetrathiaoctane 2-oxide), three novel sulphones [S-(methylthiomethyl)methanesulfonothioate, methylthio(methylthio-methyl)…
Number of citations: 18 www.sciencedirect.com
XZ Yang, AN Yu - Advanced Materials Research, 2013 - Trans Tech Publ
Aroma compounds from the Maillard reaction of the l-ascorbic acid and l-methionine system were investigated. The mixture was heated while stirring at 142±2C for 2 h in an oil bath at …
Number of citations: 4 www.scientific.net
M Moir, JC Seaton, A Suggett - Phytochemistry, 1980 - ui.adsabs.harvard.edu
2,3,5-Trithiahexane in the essential oil of Humulus lupulus - NASA/ADS Now on home page ads icon ads Enable full ADS view NASA/ADS 2,3,5-Trithiahexane in the essential oil of Humulus …
Number of citations: 10 ui.adsabs.harvard.edu
JC Kouokam, J Zapp, H Becker - Zeitschrift für Naturforschung C, 2001 - degruyter.com
2,3,5-trithiahexane, 2,3,4,6-tetrathiaheptane, 2,4,5,7-tetrathiaoctane, two pentathianonanes, 2,4,5,7,9-pentathiadecane and two hexathiaundecanes were isolated from the essential oil …
Number of citations: 13 www.degruyter.com
DJ Xiaogen Yang, RE Jeff Peppet… - Food Flavors and …, 2001 - books.google.com
1 ABSTRACT In the Gabonese rain forest, there are at least four types of trees whose bark has strong garlic-like or onion-like odor. They are often called" wild onion trees". These trees …
Number of citations: 2 books.google.com
A Bahmanzadegan - researchgate.net
The corm of Allium hirtifolium Boiss. an Iranian endemic plant widely used in Iranian people food recipes and folk medicine, is named Musir. The volatile components from fresh, salted …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.